5-Hexynal, 6-(trimethylsilyl)- 5-Hexynal, 6-(trimethylsilyl)-
Brand Name: Vulcanchem
CAS No.: 117948-96-6
VCID: VC18730914
InChI: InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8-10/h8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H16OSi
Molecular Weight: 168.31 g/mol

5-Hexynal, 6-(trimethylsilyl)-

CAS No.: 117948-96-6

Cat. No.: VC18730914

Molecular Formula: C9H16OSi

Molecular Weight: 168.31 g/mol

* For research use only. Not for human or veterinary use.

5-Hexynal, 6-(trimethylsilyl)- - 117948-96-6

Specification

CAS No. 117948-96-6
Molecular Formula C9H16OSi
Molecular Weight 168.31 g/mol
IUPAC Name 6-trimethylsilylhex-5-ynal
Standard InChI InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8-10/h8H,4-6H2,1-3H3
Standard InChI Key FAIYYPQDKWHVLL-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CCCCC=O

Introduction

PropertyValueSource Compound
Molecular FormulaC₉H₁₆O₂Si6-Trimethylsilylhex-5-ynoic acid
Molecular Weight184.31 g/mol6-Trimethylsilylhex-5-ynoic acid
Boiling PointNot reported
DensityNot reported
StabilityStable in aqueous solutions (pH 4–9) Isoxazoline derivatives
Key Functional GroupsAldehyde, alkyne, TMS6-(Trimethylsilyl)hex-5-ynal

Synthetic Routes and Methodological Advances

Huisgen-Click Reaction and Alkyne Functionalization

The synthesis of TMS-protected alkynes often employs Huisgen 1,3-dipolar cycloaddition to introduce functionalizable side chains. For example, 6-(trimethylsilyl)hex-5-ynal was synthesized via a multi-step protocol starting from terminal alkynes . In one approach, tBuLi was used to deprotonate a precursor alkyne, followed by reaction with 6-(trimethylsilyl)hex-5-ynal in a heptane/THF mixture (Scheme 1) . This method achieves yields of 66% after purification .

Protection-Deprotection Strategies

The TMS group serves as a temporary protective moiety for alkynes, enabling selective reactions at other sites. For instance, compound 5 in Source was synthesized by removing the TMS group from 14 using tetrabutylammonium fluoride (TBAF), followed by ester hydrolysis with trifluoroacetic acid (TFA). Such strategies prevent side reactions during subsequent acylation or conjugation steps .

Scheme 1: Simplified synthesis of 6-(trimethylsilyl)hex-5-ynal

  • Alkyne activation: Treatment of precursor with tBuLi at −78°C.

  • Nucleophilic addition: Reaction with 6-(trimethylsilyl)hex-5-ynal in THF/heptane.

  • Oxidation: Use of PCC (pyridinium chlorochromate) to yield the aldehyde.

Biological Applications and Mechanistic Insights

Targeting Integrins in Cancer Therapy

TMS-protected alkynes are pivotal in designing integrin ligands, which modulate cell adhesion and signaling. For example, compound 17b (a derivative of 5-hexynal, 6-(trimethylsilyl)-) demonstrated nanomolar potency against α₅β₁ integrin, acting as a selective antagonist . This compound inhibited SK-MEL-24 melanoma cell adhesion to fibronectin with an IC₅₀ of 0.12 µM, outperforming the standard peptide inhibitor GRGDTP (IC₅₀: 0.45 µM) . Mechanistically, 17b suppressed fibronectin-induced ERK1/2 phosphorylation, confirming its role in blocking integrin-mediated signaling .

ALDH2 Inhibition for Anticancer Activity

In Source , falcarinol—a natural alkynol—was shown to covalently inhibit ALDH2 (aldehyde dehydrogenase 2), a enzyme involved in detoxifying reactive aldehydes. Synthetic analogs of falcarinol, including those derived from 6-(trimethylsilyl)hex-5-ynal, exhibited preferential binding to ALDH2, impairing cellular oxidative stress responses and inducing apoptosis in cancer cells . This highlights the potential of TMS-alkynes in developing covalent enzyme inhibitors.

Stability and Pharmacokinetic Considerations

The TMS group confers enhanced stability in biological matrices. For instance, compound 31 (a fluorescein-conjugated derivative of 5-hexynal, 6-(trimethylsilyl)-) retained integrity in bovine serum for over 24 hours and demonstrated pH stability across a range of 4–9 . Such properties are critical for in vivo applications, ensuring prolonged circulation and target engagement.

Future Directions and Challenges

While 5-hexynal, 6-(trimethylsilyl)- has shown promise in preclinical studies, challenges remain in optimizing bioavailability and minimizing off-target effects. Future work may explore:

  • Prodrug strategies: Masking the aldehyde group to improve membrane permeability.

  • Conjugation technologies: Linking the alkyne to nanoparticles or antibodies for targeted delivery.

  • Structural analogs: Replacing TMS with bulkier silyl groups (e.g., triethylsilyl) to modulate reactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator